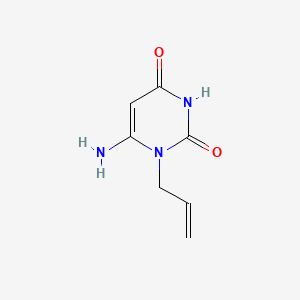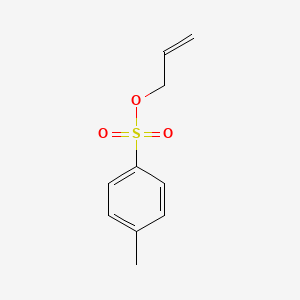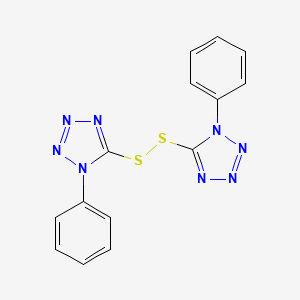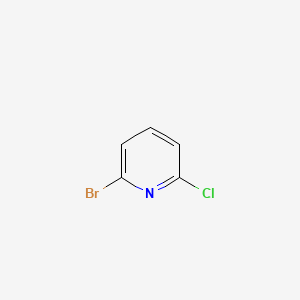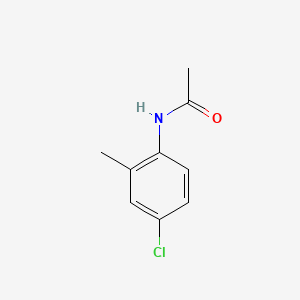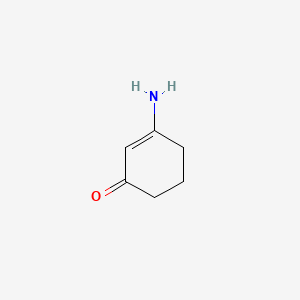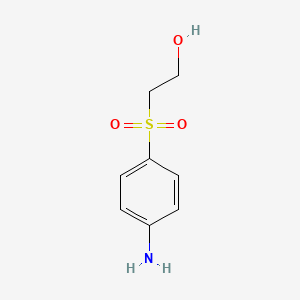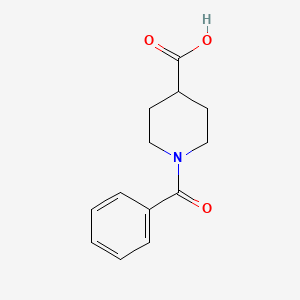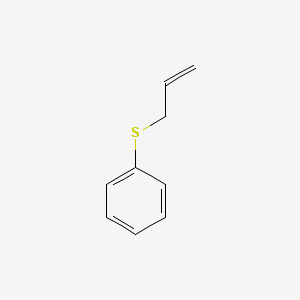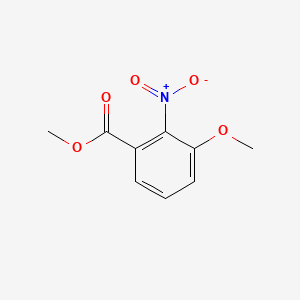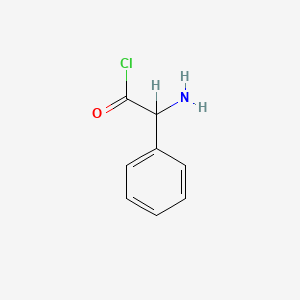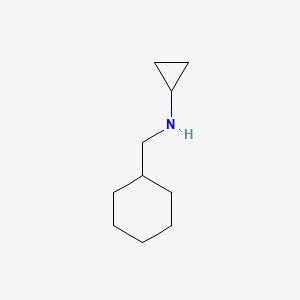
N-(cyclohexylmethyl)cyclopropanamine
Übersicht
Beschreibung
N-(cyclohexylmethyl)cyclopropanamine is a compound of interest in organic chemistry due to its unique structure, comprising a cyclopropane ring and cyclohexylmethylamine moiety. This compound is relevant in the synthesis of various biologically active molecules and as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopropylamines, including compounds similar to N-(cyclohexylmethyl)cyclopropanamine, can be achieved through various methods. Notably, the Cu-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines has been developed, offering a rapid and concise access to (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner (Sakae et al., 2014). Furthermore, Ti(II)-mediated intramolecular coupling strategies have facilitated the synthesis of cyclopropylamines with novel and strained bicyclic structures, yielding good results in terms of both yield and diastereomeric ratios (Cao, Xiao, & Joullié, 1999).
Wissenschaftliche Forschungsanwendungen
1. CNS Biological Targeting
N-(cyclohexylmethyl)cyclopropanamine and related cyclopropanamine compounds have been explored for their potential in treating conditions related to the central nervous system (CNS). A key focus has been on their role as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histones, which has implications for gene expression. This has led to research into their use for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Synthesis and Characterization
Studies have been conducted on the synthesis of cyclopropanamine compounds, including trifluoromethyl)cyclopropanamine, and their analytical characterizations. Such research is crucial for developing effective methods of producing these compounds in large quantities, which is essential for their practical application in medicinal chemistry (A. V. Bezdudny et al., 2011).
3. Enantioselective Mannich Reactions
Cyclopropanamine compounds have been utilized in enantioselective Mannich reactions, an important chemical reaction in organic synthesis. These reactions are key in the production of various pharmaceuticals and fine chemicals, showcasing the versatility of cyclopropanamine compounds in chemical synthesis (J. Bandar & T. Lambert, 2013).
4. Role in Drug Development
The cyclopropyl ring, a feature of N-(cyclohexylmethyl)cyclopropanamine, has seen increasing use in drug development. This is due to its unique properties, such as coplanarity of the carbon atoms, shorter and stronger C-C and C-H bonds, which enhance the drug's potency and reduce off-target effects (T. Talele, 2016).
5. Metabolic Pathways
Research has been conducted on the metabolic pathways of cyclopropylamines, specifically looking at the oxidative N-dealkylation by enzymes like horseradish peroxidase. Understanding these pathways is crucial for predicting and controlling the metabolic fate of these compounds in biological systems (C. L. Shaffer et al., 2001).
Safety And Hazards
The safety information for N-(cyclohexylmethyl)cyclopropanamine indicates that it is potentially dangerous. The hazard statements include H227, H315, H318, and H335 . These codes correspond to the following hazards: H227 - Combustible liquid; H315 - Causes skin irritation; H318 - Causes serious eye damage; H335 - May cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWLQXHJCALARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227007 | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)cyclopropanamine | |
CAS RN |
7615-85-2 | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007615852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclohexylmethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



